

Xelafaslatide: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

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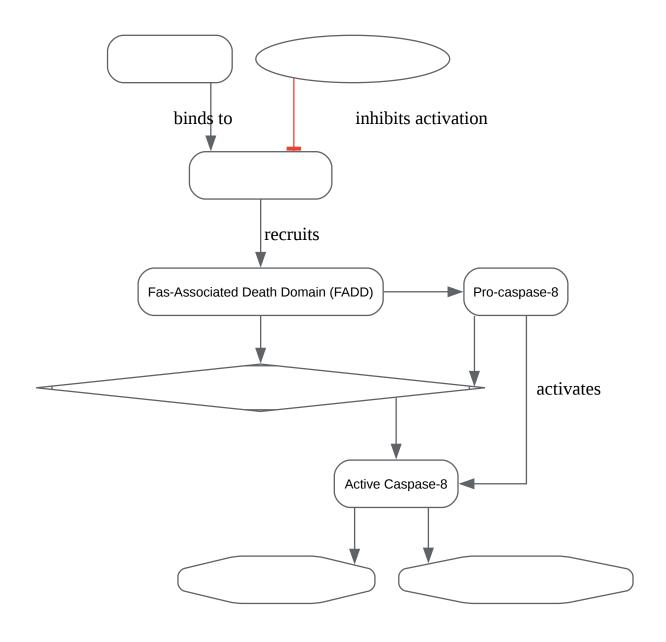
For Researchers, Scientists, and Drug Development Professionals

Xelafaslatide, formerly known as ONL1204, is a pioneering first-in-class small peptide inhibitor of the Fas receptor, currently under investigation as a neuroprotective therapy for geographic atrophy (GA) associated with dry age-related macular degeneration (AMD). Developed by ONL Therapeutics, this innovative agent is designed to mitigate the cellular demise and inflammatory cascades that drive vision loss in a variety of retinal diseases. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **Xelafaslatide**, compiled from preclinical and early-stage clinical studies.

Core Mechanism of Action: Fas Pathway Inhibition

Xelafaslatide's therapeutic potential is rooted in its ability to block the Fas receptor (also known as CD95), a key member of the tumor necrosis factor (TNF) receptor superfamily.[1] The activation of the Fas receptor triggers a signaling cascade that culminates in apoptosis, or programmed cell death, and promotes pro-inflammatory pathways.[1] In retinal diseases like GA, the upregulation and activation of the Fas receptor on photoreceptors and other retinal cells are believed to be a critical driver of pathology. By inhibiting this receptor, Xelafaslatide aims to interrupt these destructive processes at their apex, thereby preserving retinal cell integrity and function.[1]





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Figure 1: Xelafaslatide's Mechanism of Action via Fas Receptor Inhibition.

Pharmacokinetics: Preclinical Data

Comprehensive preclinical studies have characterized the ocular pharmacokinetic profile of **Xelafaslatide** following intravitreal (IVT) administration in animal models. These studies have demonstrated a prolonged residence time in ocular tissues, suggesting the potential for infrequent dosing in a clinical setting.

Table 1: Preclinical Ocular Pharmacokinetics of Xelafaslatide (ONL1204)



Species	Dose	Tissue	Half-Life (t½)
Rabbit	10, 50, or 100 μ g/eye	Vitreous Humor, RPE/Choroid, Retina	Approximately 100 days[2][3][4]
Minipig	200 μ g/eye	Vitreous Humor	112.17 days[2]
Minipig	300 μ g/eye	Vitreous Humor	117.18 days[2]

Experimental Protocols: Pharmacokinetic Studies

Animal Models:

 Dutch-belted rabbits and Göttingen minipigs were utilized to assess the ocular pharmacokinetics of Xelafaslatide.[2][4]

Administration:

• A single intravitreal (IVT) injection of **Xelafaslatide** was administered at varying doses.[2]

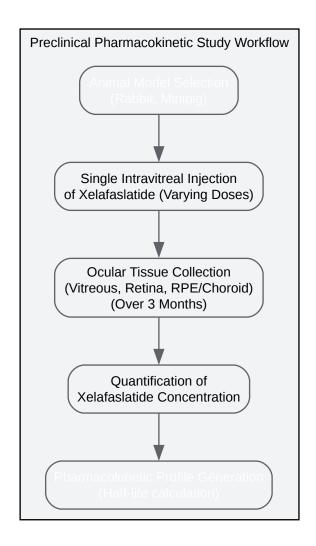
Sample Collection:

• Ocular tissues, including the vitreous humor, retina, and retinal pigment epithelium (RPE)/choroid, were collected at various time points over a three-month period.[2]

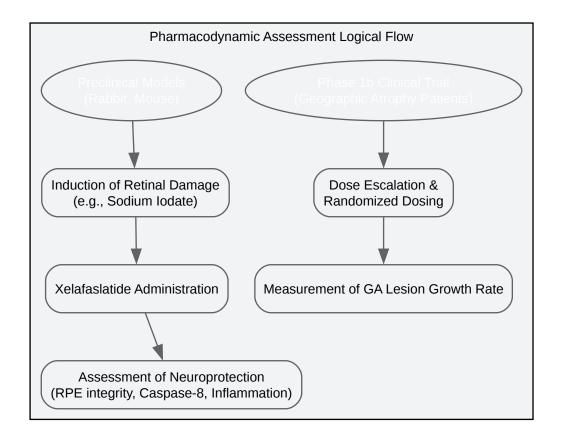
Bioanalysis:

 The concentration of Xelafaslatide in the collected tissues was quantified to determine its pharmacokinetic profile.[2]









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